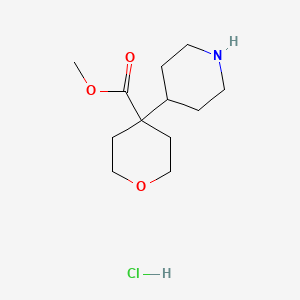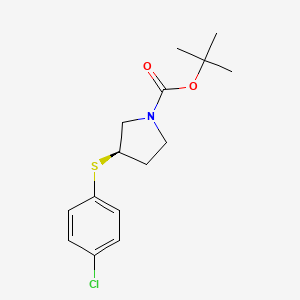
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2225144-24-9 . It has a molecular weight of 263.76 and its IUPAC name is methyl 4-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.76 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Characterization
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride's structural characteristics have been elucidated through various analytical techniques. The compound's crystal and molecular structure were determined using single crystal X-ray diffraction, showcasing its orthorhombic space group and detailing the hydrogen bond interactions within its crystal lattice. These findings provide foundational knowledge for understanding the compound's chemical behavior and potential applications in research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Bioactivity
Research into the synthesis and bioactivity of related compounds provides insights into the potential applications of this compound in medicinal chemistry. For instance, novel compounds synthesized from related structures have shown broad inhibitory activities toward fungi, indicating the potential for antimicrobial applications (Xue Si-jia, 2011).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives have been studied, suggesting applications for this compound in materials science. These derivatives have demonstrated potential in protecting metals from corrosion, offering insights into the compound's utility in developing corrosion inhibitors for industrial applications (Kaya et al., 2016).
Molecular Complex Formation
The compound's ability to form molecular complexes, as demonstrated with CO2 and H2O through hydrogen bonding, highlights its potential in environmental and green chemistry applications. This reversible complex formation could be explored further for carbon capture technologies and understanding atmospheric chemical processes (Jiang & Novák, 2003).
Chemical Synthesis and Catalysis
Research into the synthesis of related piperidine derivatives underlines the utility of this compound in organic synthesis and catalysis. Studies on enantioselective processes for the preparation of receptor inhibitors demonstrate the compound's relevance in the synthesis of pharmaceuticals and fine chemicals, offering pathways to novel drug development and synthetic methodologies (Cann et al., 2012).
Safety and Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to potential hazards such as skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJKNVFVCRNPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)


![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)




![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

